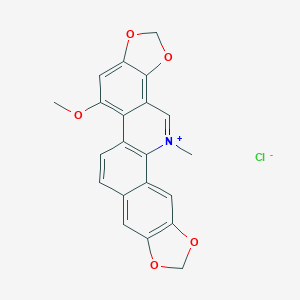

Chelirubine Chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

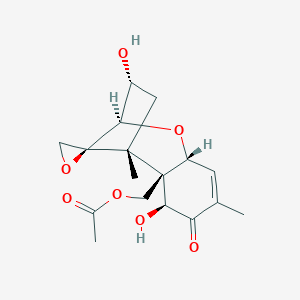

Chelirubine Chloride is a chemical compound with the molecular formula C21H16ClNO5 . It is used in the treatment of various conditions including immunological or metabolic dysfunction, cancer, bacterial, fungal and viral infections, radiation damage, epilepsy, multiple sclerosis, skin diseases, postoperative wounds, pain, sleeping disease, herpes infections, influenza virus infections, skin tumors, allergies, and chronic fatigue .

Synthesis Analysis

The synthesis of Chelirubine Chloride has been studied using 2D NMR spectroscopy and mass spectrometry. Chelirubine Chloride upon treatment with Na2CO3 yielded a free base which possessed the constitution of bis(5,6-dihydrochelirubin-6-yl) ether .Molecular Structure Analysis

The structures of Chelirubine and its analogs have been examined by 2D NMR spectroscopy and mass spectrometry . Further studies are needed to fully understand the molecular structure of Chelirubine Chloride.Chemical Reactions Analysis

Chelirubine Chloride undergoes several chemical reactions. For instance, it reacts with Na2CO3 to yield a free base which possessed the constitution of bis(5,6-dihydrochelirubin-6-yl) ether . More research is needed to fully understand the chemical reactions involving Chelirubine Chloride.Physical And Chemical Properties Analysis

The physical and chemical properties of Chelirubine Chloride are not well documented in the literature. More research is needed to fully understand these properties .Applications De Recherche Scientifique

Chemoinformatics and Drug Discovery

Chemoinformatics encompasses the storage, organization, analysis, and visualization of chemical information, playing a crucial role in drug discovery and development. Advances in this field, particularly in relation to high-throughput experimental techniques, have revitalized its importance for identifying and analyzing potential therapeutic compounds (Agrafiotis et al., 2007).

Electrochemical Processes in Water Treatment

Electrochemical methods have been explored for removing contaminants from water, using electrolyte solutions that may include chloride. The performance of these treatments can significantly depend on the presence of different ions, including chloride, highlighting the importance of understanding ionic interactions in environmental and possibly biomedical contexts (Radjenovic & Sedlak, 2015).

Bioanalytical Studies

Bioanalysis is critical in understanding the behavior of chemical compounds, such as bilirubin, under various conditions, including their interaction with light and radiation, solvent effects, and temperature dependence. This research can provide insight into the stability, transformation, and analysis of chemicals, potentially applicable to compounds like Chelirubine Chloride (Pillay et al., 2003).

Understanding Ionic Interactions

Research on ions and ionic interactions has grown, especially in the study of ionic liquids. Understanding these interactions is fundamental for the development of new pharmaceuticals and biotechnological applications, providing a framework that could apply to the study of specific compounds like Chelirubine Chloride in biomedical applications (Egorova & Ananikov, 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

Chelirubine Chloride is a quaternary benzo[c]phenanthridine alkaloid (QBA) that is known to interact with multiple targets, such as DNA and microtubules . These targets play crucial roles in cellular functions and their interaction with Chelirubine Chloride can lead to significant changes in cell behavior .

Mode of Action

The interaction of Chelirubine Chloride with its targets leads to modifications in the activities of a wide variety of enzymes . This can result in changes in cellular processes, including cell cycle progression and apoptosis . For instance, it has been suggested that QBAs, including Chelirubine Chloride, can induce both apoptosis and cell cycle arrest .

Biochemical Pathways

Chelirubine Chloride, like other QBAs, affects multiple biochemical pathways. It has been suggested that these compounds can modify the activities of a wide variety of enzymes, thereby affecting the associated biochemical pathways . .

Pharmacokinetics

It has been suggested that the free base form of chelirubine chloride can be obtained by treating chelirubine chloride with na2co3 . This could potentially affect its bioavailability and pharmacokinetic properties.

Result of Action

The interaction of Chelirubine Chloride with its targets and the subsequent changes in cellular processes can lead to significant molecular and cellular effects. For instance, it has been suggested that Chelirubine Chloride can overcome drug resistance and induce cell death in cancer cells . .

Action Environment

The action, efficacy, and stability of Chelirubine Chloride can be influenced by various environmental factors. For instance, the presence of other compounds can potentially affect the cytotoxic effects of Chelirubine Chloride . .

Propriétés

IUPAC Name |

15-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16NO5.ClH/c1-22-8-14-19(17(23-2)7-18-21(14)27-10-26-18)12-4-3-11-5-15-16(25-9-24-15)6-13(11)20(12)22;/h3-8H,9-10H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METXFOLRORBRGD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC)OCO3.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326744 |

Source

|

| Record name | Chelirubine Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chelirubine Chloride | |

CAS RN |

30044-85-0 |

Source

|

| Record name | Chelirubine Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What happens to chelirubine chloride when treated with Na₂CO₃?

A1: Treating chelirubine chloride (chemical name: 12,13-dimethoxy-8-methyl[1]benzopyrano[3',4':6,7]indolizino[1,2-b]quinolin-5-ium chloride) with Na₂CO₃ leads to the formation of bis(5,6-dihydrochelirubin-6-yl) ether. [] This suggests that in basic conditions, chelirubine chloride undergoes a transformation involving two molecules and the loss of chloride.

Q2: Was the free base form of chelirubine observed in the study?

A2: Interestingly, the free base of chelirubine itself was not directly observed. While 6-hydroxy-5,6-dihydrochelirubine was detected in CDCl₃ solution using NMR spectroscopy, it existed only transiently. [] This implies that the free base form might be relatively unstable and readily reacts further.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B30655.png)